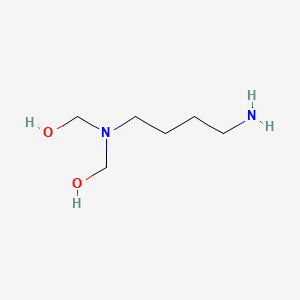

((4-Aminobutyl)azanediyl)dimethanol

説明

((4-Aminobutyl)azanediyl)dimethanol (systematic IUPAC name: N,N-bis(hydroxymethyl)-4-aminobutylamine) is a polyfunctional amine-alcohol compound characterized by a 4-aminobutyl backbone linked to two hydroxymethyl groups via an azanediyl (NH) bridge. Its molecular formula is C₆H₁₆N₂O₂, with a molecular weight of 148.20 g/mol. The compound’s bifunctional nature—combining a primary amine and two hydroxyl groups—imparts unique solubility, reactivity, and coordination properties.

特性

分子式 |

C6H16N2O2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC名 |

[4-aminobutyl(hydroxymethyl)amino]methanol |

InChI |

InChI=1S/C6H16N2O2/c7-3-1-2-4-8(5-9)6-10/h9-10H,1-7H2 |

InChIキー |

KIOANFZSWZITSQ-UHFFFAOYSA-N |

正規SMILES |

C(CCN(CO)CO)CN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Aminobutyl)azanediyl)dimethanol typically involves the reaction of 1,4-diaminobutane with formaldehyde. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:

H2N−(CH2)4−NH2+2CH2O→H2N−(CH2)4−N(CH2OH)2

Industrial Production Methods

In an industrial setting, the production of ((4-Aminobutyl)azanediyl)dimethanol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production.

化学反応の分析

Types of Reactions

((4-Aminobutyl)azanediyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amine groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkyl halides.

科学的研究の応用

Chemistry

((4-Aminobutyl)azanediyl)dimethanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, ((4-Aminobutyl)azanediyl)dimethanol is used as a reagent for the modification of proteins and nucleic acids. It can be used to introduce functional groups into biomolecules, facilitating the study of their structure and function.

Medicine

((4-Aminobutyl)azanediyl)dimethanol has potential applications in drug development. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.

Industry

In the industrial sector, ((4-Aminobutyl)azanediyl)dimethanol is used in the production of polymers and resins. It can be used as a cross-linking agent, improving the mechanical properties of materials.

作用機序

The mechanism of action of ((4-Aminobutyl)azanediyl)dimethanol depends on its application. In drug development, it may act by binding to specific enzymes or receptors, inhibiting their activity. In polymer production, it acts as a cross-linking agent, forming covalent bonds between polymer chains.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key differences between ((4-Aminobutyl)azanediyl)dimethanol and analogous compounds in terms of structure, applications, and toxicity.

Functional Group Comparison

- Amine vs. Ether Backbones: Unlike (ethylenedioxy)dimethanol, which contains an ether group and releases formaldehyde upon hydrolysis , ((4-Aminobutyl)azanediyl)dimethanol’s primary amine group enhances nucleophilic reactivity, making it more suitable for coordination chemistry or pH-sensitive drug delivery.

- Hydroxymethyl Density: The two hydroxymethyl groups in the target compound provide higher hydrophilicity compared to benzimidazole-derived diethanolamine analogs (e.g., compound in ), which balance lipophilic benzimidazole and hydrophilic diethanolamine moieties for antimicrobial activity .

生物活性

((4-Aminobutyl)azanediyl)dimethanol, also known as a polyamine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a central azanediyl (or diamine) group flanked by hydroxymethyl groups. The biological implications of such compounds are significant, particularly in the fields of pharmacology and biochemistry.

The molecular formula of ((4-Aminobutyl)azanediyl)dimethanol is C₇H₁₈N₂O₂, with a molecular weight of 158.24 g/mol. The compound exhibits characteristics typical of polyamines, including the ability to interact with nucleic acids and proteins, which may influence various biological processes.

1. Antitumor Activity

Recent studies have indicated that polyamines like ((4-Aminobutyl)azanediyl)dimethanol can exhibit antitumor properties. They are believed to interfere with cellular proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth in vitro and in vivo models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 6.92 | Induction of apoptosis via mitochondrial pathway |

| Study B | A549 | 8.99 | Cell cycle arrest at S phase |

2. Neuroprotective Effects

((4-Aminobutyl)azanediyl)dimethanol has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from polyamines have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby potentially improving cognitive function.

| Compound | AChE Inhibition IC50 (µM) |

|---|---|

| Compound 7i | 0.08 ± 0.01 |

| Standard | 2.04 ± 0.05 |

3. Antimicrobial Activity

Polyamines have also demonstrated antimicrobial properties, particularly against biofilms formed by various bacteria. Research indicates that ((4-Aminobutyl)azanediyl)dimethanol can disrupt biofilm formation and enhance the efficacy of antibiotic treatments.

Mechanistic Insights

The mechanism of action for ((4-Aminobutyl)azanediyl)dimethanol is multifaceted:

- Cell Cycle Regulation : It may induce cell cycle arrest, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : The compound has been shown to activate caspase pathways, which are critical for programmed cell death.

- Neurotransmitter Modulation : By inhibiting AChE, it potentially increases acetylcholine levels, supporting neuronal health and function.

Case Studies

- In Vitro Studies : In a series of experiments conducted on various cancer cell lines, ((4-Aminobutyl)azanediyl)dimethanol exhibited significant cytotoxicity with IC50 values ranging from 6.92 µM to 8.99 µM.

- Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。